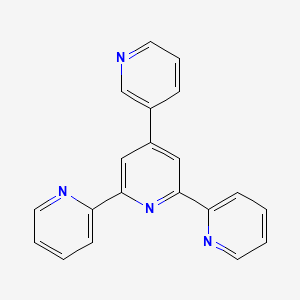

2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine

Beschreibung

Contextualization as a Functionalized Terpyridine Derivative

Terpyridines are a well-established class of tridentate ligands renowned for their ability to form stable complexes with a wide array of metal ions. researchgate.netrsc.org The archetypal 2,2':6',2''-terpyridine scaffold is frequently modified at the 4'-position to tune the electronic, photophysical, and steric properties of the resulting metal complexes. researchgate.netresearchgate.net The introduction of a pyridyl substituent at this position, as in 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine, creates a ligand with multiple nitrogen donor atoms, suggesting its potential to act as a versatile building block for more complex molecular architectures.

The synthesis of 4'-substituted terpyridines is often achieved through one-pot condensation reactions, for instance, by reacting 2-acetylpyridine (B122185) with a corresponding aldehyde. researchgate.netnih.gov While methods for creating 4'-(pyridin-3-yl) substituted terpyridines have been noted in the literature, specific procedural details, reaction yields, and characterization data for this compound are not extensively documented. nih.gov

Significance in Contemporary Supramolecular and Coordination Chemistry

The true significance of a terpyridine derivative is demonstrated through its application in forming metal-organic complexes and supramolecular assemblies. rsc.orgtue.nl The geometry of the substituent at the 4'-position is crucial in dictating the final structure and properties of these assemblies. The pyridin-3-yl group in the title compound presents an angled disposition of its nitrogen atom relative to the main terpyridine axis, which could lead to the formation of unique coordination polymers and networks.

In contrast, the more widely studied isomer, 4'-(4-pyridyl)-2,2':6',2''-terpyridine, features a linear arrangement of its pyridyl substituent, which promotes the formation of linear, rod-like supramolecular structures. americanelements.comtcichemicals.com The coordination chemistry of other related ligands, such as those with pyrimidinyl substituents, has been explored for the construction of one- and two-dimensional metal-organic assemblies. acs.org

Unfortunately, due to the lack of specific research dedicated to this compound, a detailed discussion of its role in contemporary supramolecular and coordination chemistry, supported by experimental data and research findings, cannot be provided at this time. The scientific community has yet to publish in-depth studies on the coordination behavior, photophysical properties, or self-assembly characteristics of this specific molecule.

Data Tables

The absence of detailed research findings in the available literature precludes the generation of interactive data tables containing specific experimental results for this compound.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H14N4 |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine |

InChI |

InChI=1S/C20H14N4/c1-3-10-22-17(7-1)19-12-16(15-6-5-9-21-14-15)13-20(24-19)18-8-2-4-11-23-18/h1-14H |

InChI-Schlüssel |

AJAJNSMOHATVDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 2,6 Dipyridin 2 Yl 4 Pyridin 3 Ylpyridine

Established Synthetic Pathways for Terpyridine Scaffolds

The construction of the fundamental 2,2':6',2''-terpyridine (tpy) framework is a well-documented area of heterocyclic chemistry. These methods primarily rely on condensation reactions that assemble the three pyridine (B92270) rings.

Kröhnke-Type Condensation Approaches

The Kröhnke pyridine synthesis is a cornerstone method for preparing highly substituted pyridines and is widely adapted for terpyridine scaffolds. wikipedia.orgdrugfuture.com This classical approach typically involves a two-step process. The first step is a Claisen-Schmidt condensation between 2-acetylpyridine (B122185) and an aromatic aldehyde to form an α,β-unsaturated ketone, also known as a chalcone (B49325). mdpi.com In the second step, this chalcone reacts with a "2-pyridacylpyridinium" salt in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to yield the final 4'-aryl-2,2':6',2''-terpyridine. mdpi.com The 2-pyridacylpyridinium salt itself is often prepared via the Ortoleva-King reaction of 2-acetylpyridine with pyridine and iodine. mdpi.com

The mechanism of the Kröhnke synthesis begins with the enolization of an α-pyridinium methyl ketone salt, which then undergoes a 1,4-Michael addition to an α,β-unsaturated carbonyl compound. wikipedia.org The resulting 1,5-dicarbonyl intermediate cyclizes with the addition of ammonia and subsequently aromatizes through dehydration to form the pyridine ring. wikipedia.org One-pot modifications of the Kröhnke reaction have been developed, offering a more streamlined process by combining 2-acetylpyridine, an appropriate aldehyde, and an ammonia source under various conditions, including microwave irradiation, to produce 4'-substituted terpyridines in high yields. wikipedia.orgisca.me These methods are often praised for their operational simplicity and effectiveness in generating a diverse range of terpyridine derivatives. researchgate.net

Other Condensation Strategies Involving Pyridine Derivatives

Beyond the classical Kröhnke pathway, other condensation strategies have been successfully employed for the synthesis of the terpyridine core. Many of these methods are also based on the reaction between 2-acetylpyridine and aryl aldehydes. researchgate.net For instance, a straightforward, one-pot synthesis can be achieved by mixing 2-acetylpyridine, a target aldehyde, potassium hydroxide, and aqueous ammonia in ethanol. researchgate.net

Alternative starting materials can also be utilized. The reaction between ethyl picolinate (B1231196) and acetone (B3395972), for example, generates a triketone intermediate that can be a precursor in terpyridine synthesis. researchgate.net Another approach involves the condensation of 2-cyanoacetamide (B1669375) with ethyl 2-methylacetoacetate (B1246266) in the presence of a base like sodium methoxide. google.com While many methods focus on substituting the central pyridine ring, adaptations using 3-acetylpyridine (B27631) or 4-acetylpyridine (B144475) allow for the synthesis of isomeric terpyridines like 3,2':6',3''-tpy and 4,2':6',4''-tpy. nih.gov The choice of synthetic route can sometimes lead to unexpected side products, necessitating careful control of reaction conditions. mdpi.comnih.gov

Functionalization Strategies for the 4'-Pyridyl Moiety

To synthesize the specific target compound, 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine, the crucial step involves creating a carbon-carbon bond between the 4'-position of the terpyridine scaffold and a pyridine ring. This is most effectively achieved through modern cross-coupling reactions, which typically require a halogenated terpyridine intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds. nih.govlibretexts.org In this context, it is employed to couple a halogenated terpyridine, such as 4'-bromo-2,2':6',2''-terpyridine, with a pyridin-3-ylboronic acid or its ester derivative. rsc.org The reaction is performed under basic conditions and requires a palladium catalyst, often with specific phosphine (B1218219) ligands. youtube.com This method is highly valued for its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability and stability of boronic acid reagents. libretexts.orgnih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4'-bromoterpyridine).

Transmetalation: The organoboron reagent transfers its organic group (pyridin-3-yl) to the palladium center.

Reductive Elimination: The two coupled organic groups are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. youtube.com

This strategy has been successfully used to prepare numerous 4'-aryl-substituted terpyridines with various functional groups. rsc.org

| Halide Substrate | Boron Reagent | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Phenylboronic Acid | 4-AAP-Pd(II) complex | Aqueous K₂CO₃ | Ethanol | Good to Excellent | nih.gov |

| 4'-Bromoterpyridine | Aryl Boronic Acid | Palladium Catalyst | Not specified | Not specified | Not specified | rsc.org |

| Aryl Chloride | Aryl Boronic Acid | Pd Catalyst (50 ppm) | Not specified | Water | Up to 97% | rsc.org |

Utilization of Brominated Intermediates (e.g., 4-bromo-2,6-dipyridin-2-ylpyridine)

The synthesis of 4'-bromo-2,2':6',2''-terpyridine (also named 4-bromo-2,6-dipyridin-2-ylpyridine) is a critical prerequisite for subsequent cross-coupling reactions. This key intermediate is typically synthesized using Kröhnke-type condensation methods, where 4-bromobenzaldehyde (B125591) is reacted with 2-acetylpyridine. isca.meresearchgate.net The bromine atom at the 4'-position serves as an excellent leaving group for palladium-catalyzed reactions. Its presence reduces the electron density on the pyridine rings, which can enhance the electrophilicity of the molecule. This intermediate provides a versatile platform, allowing for the introduction of a wide array of substituents at the central pyridine's 4'-position, including the required pyridin-3-yl group for the target compound, through reactions like the Suzuki-Miyaura coupling. rsc.org

Alternative Cross-Coupling Methods (e.g., Stille, Negishi)

While the Suzuki-Miyaura coupling is prevalent, other palladium- or nickel-catalyzed cross-coupling reactions serve as viable alternatives for the synthesis of 4'-functionalized terpyridines.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (stannane). acs.org For the synthesis of the target molecule, this would entail reacting 4'-bromo-2,2':6',2''-terpyridine with a pyridin-3-yl stannane (B1208499) reagent, catalyzed by a palladium complex. researchgate.netacs.org Stille-type procedures have been effectively used to create a variety of functionalized bipyridines and terpyridines in high yields. acs.org

Negishi Coupling: The Negishi coupling is a reaction between an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com It is known for its high functional group tolerance and the ability to couple sp², and sp³ hybridized carbon atoms. wikipedia.orgorgsyn.org To form the desired product, 4'-bromo-2,2':6',2''-terpyridine could be reacted with a pyridin-3-ylzinc halide. Terpyridine ligands themselves have been used in nickel-catalyzed Negishi cross-coupling reactions, highlighting the synergy between this reaction type and the target molecular class. mdpi.com

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Stille Coupling | Organotin (Stannane) | Palladium | High yields, modular design | acs.org |

| Negishi Coupling | Organozinc | Palladium or Nickel | High functional group tolerance, versatile coupling partners (sp, sp², sp³) | wikipedia.orgorgsyn.org |

Advanced Synthetic Approaches and Process Enhancement

The synthesis of complex heterocyclic structures such as this compound has benefited significantly from modern synthetic methodologies. These advanced approaches aim to improve efficiency, reduce reaction times, and enhance product purity, moving beyond traditional multi-step procedures. Key areas of innovation include the development of one-pot reactions, the application of microwave irradiation to accelerate chemical transformations, and novel derivatization pathways.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource minimization, and reduced waste generation. oist.jpmdpi.com For the synthesis of polysubstituted pyridine derivatives, multi-component reactions (MCRs) are particularly prominent. Researchers have developed novel one-pot, four-component reactions for synthesizing 3,4-dihydro-2-pyridone derivatives, which are structurally related to the pyridine core. nih.gov These methods often demonstrate high atom economy and operate under mild conditions. oist.jp

For instance, an efficient one-pot synthesis of polysubstituted dihydropyridone derivatives has been achieved using cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate, with pyridine as a catalyst. mdpi.com Another approach involves the reaction of Meldrum's acid, benzaldehyde (B42025) derivatives, methyl acetoacetate, and ammonium acetate, using SiO2-Pr-SO3H as an efficient catalyst under solvent-free conditions, leading to high yields and short reaction times. nih.gov While a direct one-pot synthesis for this compound is not extensively documented, the principles from the synthesis of related pyrazolo[3,4-b]pyridin-6-ones and other highly substituted pyridines are applicable. chim.itnih.gov These often involve the reaction of aminopyrazoles with azlactones under solvent-free conditions, followed by treatment in a superbasic medium to yield the final product. nih.gov The development of such a protocol for the target compound would represent a significant step forward in its efficient production.

Microwave-Assisted Synthesis Innovations

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been successful in the synthesis of various heterocyclic compounds, including dihydropyridones, pyrimidines, and their derivatives. nih.govnih.govaminer.org

In the synthesis of novel 2,3-dihydro-4-pyridinones, microwave irradiation of reactants absorbed on Montmorillonite K-10 clay catalyst resulted in reaction times as short as 120 seconds. nih.gov This technique has proven effective where traditional heating methods fail. nih.gov Similarly, the solution-phase parallel synthesis of 2,4,6-trisubstituted pyrimidines has been effectively carried out using microwave assistance. nih.gov Although specific reports on the microwave-assisted synthesis of this compound are scarce, the successful application of this technology to analogous structures suggests its high potential. For example, furo[2,3-d]pyrido[1,2-a]pyrimidin-4-ones have been synthesized in excellent yields using microwave irradiation, highlighting the method's utility in constructing complex fused heterocyclic systems. researchgate.net

Derivatization through Furan (B31954) Pathway Oxidation for Carboxylate Derivatives

The synthesis of pyridine carboxylic acid derivatives, which are valuable building blocks, can be achieved through innovative pathways involving furan precursors. oist.jpnih.gov One novel method involves reacting pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives. These intermediates can then be further reacted with an ammonium source in a one-pot manner under mild conditions to yield 4-substituted pyridine-2,6-dicarboxylic acid derivatives. oist.jp This approach is noted for its mild conditions and high atom economy. oist.jp

This strategy circumvents the often harsh conditions and lengthy routes required by traditional methods. oist.jp The furan-to-pyridine transformation represents a powerful tool for accessing functionalized pyridine cores that can be further elaborated. Symmetrical pyridine-2,6-dicarboxamides, for example, are readily synthesized through the condensation of the corresponding acyl chlorides (derived from the dicarboxylic acids) with aromatic amines. nih.gov While this method describes the synthesis of pyridine carboxylates rather than the derivatization of a pre-existing complex pyridine, it provides a strategic route to carboxylate-functionalized analogues of the target compound.

Optimization of Reaction Parameters and Scalability Considerations

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors, particularly when transitioning from laboratory-scale synthesis to larger-scale production. unimi.itresearchgate.net Key parameters include reactant molar ratios, temperature, and catalyst choice and loading. Furthermore, scalable purification techniques are essential to obtain high-purity compounds required for research and other applications.

Influence of Molar Ratios, Temperature, and Catalyst Loading on Yield and Purity

The yield and purity of pyridine derivatives are highly sensitive to reaction conditions. In the Kröhnke-type synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, a key precursor, systematic optimization has been shown to significantly increase yields. For the initial condensation step, a reaction temperature of 10°C was found to be optimal. journalirjpac.com The molar ratios of the reactants were also critical; the best results were obtained with an ethyl picolinate to acetone ratio of 2:1.1 and an ethyl picolinate to sodium hydride (the base) ratio of 2:3. journalirjpac.com In the subsequent cyclization step, the choice of nitrogen source was investigated, with ammonium formate (B1220265) proving to be the most effective. journalirjpac.com Under these optimized conditions, the total yield was increased to 66%, a substantial improvement over the 37% reported in previous literature. journalirjpac.com

The choice of catalyst is also paramount. In the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, the use of magnesium oxide nanoparticles as a catalyst was compared to a classical method using trimethylamine. frontiersin.org Similarly, in the synthesis of dihydropyridone derivatives, SiO2-Pr-SO3H was employed as an efficient and recyclable catalyst. nih.gov

Purification Techniques for Research-Grade Compounds (e.g., Column Chromatography, Recrystallization)

Achieving high purity for research-grade compounds necessitates effective purification techniques. For pyridine-based compounds, column chromatography and recrystallization are the most common and effective methods. mdpi.comresearchgate.net

Column Chromatography: This is a versatile technique for separating complex mixtures. In the purification of a diselenide derivative of 2,6-di(pyridin-2-yl)pyridin-4-ol, column chromatography was used multiple times with different stationary and mobile phases to isolate the pure product. mdpi.comresearchgate.net Initially, silica (B1680970) gel (SiO₂) was used as the stationary phase with a chloroform-methanol (95:5) eluent. mdpi.com A subsequent chromatographic step employed alumina (B75360) (Al₂O₃) with a chloroform-hexane (60:40) eluent to yield the final pure compound. mdpi.com The choice of eluent polarity is critical and is often determined by thin-layer chromatography (TLC) monitoring during the reaction. mdpi.com The general procedure involves packing the column with a slurry of silica gel in a non-polar solvent, loading the crude product (often pre-adsorbed onto Celite), and eluting with a solvent system of increasing polarity. orgsyn.org

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. After chromatographic purification, the target compound is often recrystallized from a suitable solvent or solvent mixture to remove any remaining impurities. For instance, a derivative of 2,6-di(pyridin-2-yl)pyridin-4-ol was purified by two recrystallizations from ethyl acetate following initial column chromatography. mdpi.comresearchgate.net This multi-step purification approach, combining chromatography and recrystallization, is essential for obtaining compounds of high purity.

Table 2: Purification Methods for 2,6-di(pyridin-2-yl)pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase / Solvent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel (SiO₂) | Chloroform/Methanol (95:5) | Initial purification to remove unreacted starting materials and byproducts. mdpi.com |

| Column Chromatography | Alumina (Al₂O₃) | Chloroform/Hexane (60:40) | Secondary purification to isolate the target compound from remaining impurities. mdpi.com |

Coordination Chemistry of 2,6 Dipyridin 2 Yl 4 Pyridin 3 Ylpyridine and Its Metal Complexes

Fundamental Principles of Metal-Ligand Complexation

The interaction between 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine and metal ions is governed by fundamental principles of coordination chemistry. The nitrogen atoms within the pyridine (B92270) rings act as electron donors, readily forming coordinate bonds with metal centers. This interaction leads to the formation of well-defined and often highly stable metal complexes.

This compound is classified as a tridentate ligand, meaning it can bind to a central metal atom through three of its nitrogen atoms simultaneously. This multidentate coordination is a key feature of its chemistry, contributing significantly to the stability of the resulting metal complexes. The nitrogen atoms of the two outer pyridine rings and the central pyridine ring coordinate with the metal ion, creating a pincer-like grip. This mode of binding is characteristic of terpyridine-type ligands and is crucial for their diverse applications.

The geometry of the ligand is such that upon coordination, the three pyridine rings can adopt a coplanar conformation, which facilitates strong electronic communication between the ligand and the metal center. This arrangement is favorable for the formation of stable octahedral or square planar complexes with various transition metals.

The versatile nature of this compound allows it to form stable complexes with a wide range of transition metal ions. Research has demonstrated its ability to coordinate effectively with metals such as zinc, cadmium, copper, nickel, cobalt, iron, ruthenium, and platinum. rsc.org The stability of these complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the solvent system used.

The formation of these complexes can often be observed through changes in spectroscopic properties, such as UV-Vis absorption, and can be structurally characterized using techniques like single-crystal X-ray diffraction. The resulting complexes exhibit unique electronic and photophysical properties, which are of interest for various applications.

Table 1: Representative Metal Complexes of this compound and Related Ligands

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Nickel(II) | [Ni(L)Cl₂] | Distorted trigonal bipyramidal | researchgate.net |

| Cobalt(II) | [Co(L)Cl₂] | Distorted trigonal bipyramidal | researchgate.net |

| Copper(II) | [Cu(L)Cl₂] | Distorted trigonal bipyramidal | researchgate.net |

| Zinc(II) | [Zn(L)₂(ClO₄)₂] | Octahedral | mdpi.com |

| Cadmium(II) | [Cd(L)Br₂] | Five-coordinate | researchgate.net |

| Iron(II) | [Fe(L)₂]²⁺ | Octahedral | nih.gov |

| Ruthenium(II) | [Ru(bpy)₂(L)]⁺ | Octahedral | nih.gov |

| Platinum(II) | [Pt(L)(acac)] | Square planar | nih.gov |

| L represents a terpyridine-based ligand similar in structure and coordination to this compound. |

The tridentate coordination of this compound to a metal center results in the formation of two five-membered chelate rings. This phenomenon, known as chelation, is a crucial factor in the enhanced stability of the resulting complexes compared to those formed with analogous monodentate ligands. The chelate effect is a thermodynamic principle where the formation of a ring structure with a metal ion is entropically more favorable than the coordination of individual ligands.

This increased stability, often referred to as the chelate effect, arises from the smaller loss of translational entropy when one multidentate ligand binds compared to the binding of multiple individual ligands. libretexts.orglibretexts.org The rigidity of the terpyridine backbone also contributes to this stability by pre-organizing the donor atoms for coordination, minimizing the entropic penalty upon complexation. The enhanced stability of these chelate complexes directly influences their properties, including their catalytic activity and photophysical behavior.

Catalytic Applications of Metal Complexes

The metal complexes of this compound and its derivatives have emerged as promising catalysts in a variety of chemical transformations. The ability to tune the electronic and steric properties of the ligand, as well as the choice of the metal center, allows for the rational design of catalysts with specific activities and selectivities.

A significant area of research has focused on the application of metal complexes of polypyridyl ligands, including this compound, in the electrocatalytic hydrogen evolution reaction (HER) from water. rsc.orgberkeley.edu This process is a key component of water splitting for the production of hydrogen fuel, a clean and renewable energy source.

Cobalt and nickel complexes of these ligands have shown particular promise as efficient and robust electrocatalysts for HER. rsc.orgberkeley.edu These earth-abundant metal complexes offer a cost-effective alternative to precious metal catalysts like platinum. Research has shown that these complexes can catalyze the reduction of protons to hydrogen gas at relatively low overpotentials. researchgate.net The catalytic mechanism is believed to involve the metal center cycling through different oxidation states, with the polypyridyl ligand playing a crucial role in stabilizing these intermediates and facilitating proton and electron transfer steps.

Table 2: Electrocatalytic Hydrogen Evolution Performance of Representative Cobalt-Polypyridyl Complexes

| Catalyst | Proton Source | Overpotential (V) | Turnover Frequency (s⁻¹) | Faradaic Efficiency (%) | Reference |

| [Co(PY5Me₂)(H₂O)]²⁺ | Neutral Water | ~0.6 | >1000 | ~100 | berkeley.edu |

| [Co(TPA-Py)]²⁺ | Neutral Water | 0.73 | 860 mol H₂ (mol cat)⁻¹ h⁻¹ | Not specified | researchgate.net |

| [Co(4-tolyl-tpy)₂]²⁺ | Acetic Acid in DMF/H₂O | 1.4-1.7 | 652 | 85 ± 4 | researchgate.net |

| [Co(4-tolyl-tpy)₂]²⁺ | pH 7 Phosphate Buffer | 1.2-1.5 | 53.58 mol H₂ (mol cat)⁻¹ h⁻¹ | 88 ± 4 | researchgate.net |

| These data represent the performance of cobalt complexes with ligands structurally related to this compound and highlight the potential of this class of compounds. |

Beyond electrocatalysis, metal complexes of this compound and related ligands have been investigated in a range of homogeneous and heterogeneous catalytic processes. In homogeneous catalysis, these complexes are soluble in the reaction medium and have been utilized in reactions such as asymmetric synthesis and oxidation reactions. The modular nature of the terpyridine ligand allows for the introduction of chiral substituents to induce enantioselectivity in catalytic transformations.

In the realm of heterogeneous catalysis, these complexes can be immobilized on solid supports, such as polymers or inorganic materials. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, including ease of separation and catalyst recycling. For instance, cobalt-poly(4-vinylpyridine) metallopolymers have been shown to act as efficient catalysts for hydrogen evolution. scispace.com

Table 3: Catalytic Applications of Metal-Polypyridyl Complexes

| Catalyst Type | Reaction | Substrate | Product | Key Findings | Reference |

| Homogeneous (Iron-bis(arylimino)pyridine) | Olefin Dimerization | 1-Hexene | Hexene Dimers | Good activity for dimerization with MAO as cocatalyst. | yu.edu.jo |

| Homogeneous (Ruthenium-bipyridine) | Photocatalysis | Water | Hydrogen | Potential for artificial photosynthesis. | libretexts.org |

| Heterogeneous (Cobalt-poly(4-vinylpyridine)) | Hydrogen Evolution | Water | Hydrogen | Efficient H₂ evolution and transformation to cobalt particles. | scispace.com |

| This table showcases the diversity of catalytic applications for metal complexes with polypyridyl ligands, indicating the potential for complexes of this compound. |

Photophysical Properties and Luminescent Material Research

Metal complexes of this compound are of significant interest for their potential applications in luminescent materials and sensors. The photophysical properties of these complexes are largely determined by the nature of the metal ion and the ligand's structure.

Development of Light-Emitting Metal Complexes and Sensors

Complexes of this compound with transition metals such as ruthenium(II), iridium(III), and platinum(II) are expected to exhibit luminescence. This luminescence typically arises from metal-to-ligand charge-transfer (MLCT) excited states. The emission properties, such as the color and intensity of the light, can be tuned by modifying the ligand structure. For example, the introduction of different substituents on the pyridine rings can alter the energy of the MLCT state and thus the emission wavelength.

The sensitivity of the luminescence of these complexes to their environment makes them promising candidates for the development of chemical sensors. For instance, the emission of a platinum(II) complex with a similar terdentate ligand was found to be quenched in the presence of acid, suggesting its potential use as a chromogenic and luminescent sensor for acids. This acid sensitivity was reversible upon the addition of a base.

Investigations into Excited-State Lifetimes and Quantum Yields (e.g., in Ruthenium(II) Complexes)

The efficiency of light emission from a metal complex is quantified by its quantum yield, while the duration of the emission is characterized by its excited-state lifetime. For applications in light-emitting devices and sensors, it is often desirable to have complexes with high quantum yields and long excited-state lifetimes.

In the field of ruthenium(II) polypyridyl complexes, extensive research has been conducted to understand and control their excited-state properties. The excited-state lifetime of these complexes is influenced by the energy gap between the emissive MLCT state and non-emissive metal-centered (MC) states. A larger energy gap generally leads to a longer lifetime. The structure of the ligand plays a crucial role in determining this energy gap. For instance, using tridentate ligands like terpyridines can lead to complexes with different geometries and, consequently, different excited-state properties compared to those with bidentate ligands like bipyridine nih.gov.

Below is a table summarizing the photophysical properties of some representative Ru(II) polypyridyl complexes, which can serve as a reference for the expected properties of complexes with this compound.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Ru(tpy)2]2+ | 474 | 675 | 2.5 x 10^-5 | 0.25 ns | nih.gov |

| [Ru(pm-tpy)(tpy)]2+ | 488 | 685 | 1.1 x 10^-3 | 11 ns | nih.gov |

| [Ru(bpy)3]2+ | 452 | 615 | 0.095 | 880 ns |

tpy = 2,2':6',2''-terpyridine; pm-tpy = 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine; bpy = 2,2'-bipyridine

Exploration as Photosensitizers in Energy Conversion Systems (e.g., Photovoltaic Cells)

Ruthenium(II) polypyridyl complexes are widely studied as photosensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, the photosensitizer absorbs light and injects an electron into the conduction band of a semiconductor, initiating the process of converting solar energy into electrical energy. The efficiency of a DSSC is highly dependent on the properties of the photosensitizer.

An ideal photosensitizer should have strong absorption in the visible and near-infrared regions of the solar spectrum, a long-lived excited state to allow for efficient electron injection, and appropriate redox potentials to ensure efficient electron transfer and regeneration of the photosensitizer. The tunability of the photophysical and electrochemical properties of Ru(II) complexes with ligands like this compound makes them attractive candidates for this application. By modifying the ligand structure, it is possible to optimize the absorption spectrum and redox potentials of the complex to better match the requirements of a DSSC.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes of this compound are crucial for their application in areas such as catalysis, sensors, and energy conversion. Cyclic voltammetry is a powerful technique used to study the redox behavior of these complexes.

Analysis of Redox Properties through Cyclic Voltammetry

Cyclic voltammetry provides information about the oxidation and reduction potentials of a compound, as well as the stability of the different redox states. For metal complexes of this compound, the redox processes can be either metal-centered or ligand-centered.

The redox potentials of these complexes can be tuned by modifying the ligand structure. For example, the introduction of electron-donating groups on the ligand will generally make the complex easier to oxidize, while electron-withdrawing groups will make it easier to reduce. The position of the nitrogen atom in the 4-pyridin-3-yl substituent is also expected to influence the redox potentials compared to the 4-pyridin-4-yl isomer due to differences in their electronic effects.

Studies on related polypyridyl ligands and their cobalt(II) complexes have shown that the redox events can be clearly assigned to metal-based (Co(III/II) and Co(II/I)) and ligand-based reductions nih.gov. The redox potentials were found to be sensitive to the substituents on the ligands nih.gov.

The following table presents representative cyclic voltammetry data for a related terpyridine ligand and its cobalt complex, illustrating the type of redox information that can be obtained.

| Compound | Redox Couple | E1/2 (V vs. Fc/Fc+) | Reference |

| 2,2':6',2''-terpyridine (tpy) | tpy/tpy- | -2.63 | nih.gov |

| [Co(tpy)2]2+ | Co(III)/Co(II) | +0.28 | nih.gov |

| Co(II)/Co(I) | -1.18 | nih.gov | |

| [Co(tpy)2]+/[Co(tpy)(tpy-)] | -1.75 | nih.gov |

This data highlights how the coordination of a metal ion significantly alters the redox properties of the ligand. The analysis of the redox behavior of complexes with this compound is essential for understanding their reactivity and for designing them for specific applications. For instance, in electrocatalysis, the redox potentials of the catalyst must be matched to the substrate to be transformed.

Correlation between Ligand Structure and Metal Center Electronic Properties

The electronic properties of the metal center in complexes of this compound are intricately linked to the specific structural characteristics of the ligand. The arrangement of the pyridine rings and the position of the nitrogen atoms influence the electron density at the metal center, which in turn dictates the electrochemical and spectroscopic properties of the resulting complex.

The introduction of a pyridin-3-yl group at the 4-position of the central pyridine ring has a notable electronic effect. The 3-pyridyl substituent is considered to be electron-withdrawing in nature. This characteristic has been observed in related terpyridine complexes where a 3-pyridyl group exerts a more significant electron-withdrawing influence than even a chlorine atom or a methylsulfonyl group. researchgate.net

This electron-withdrawing nature of the 3-pyridyl moiety directly impacts the electronic environment of the coordinated metal ion. By drawing electron density away from the metal center, the ligand can stabilize lower oxidation states and influence the metal's redox potential. For instance, in cobalt complexes with a 3-pyridyl substituted terpyridine, the Co(III)/Co(II) redox couple is shifted to more positive potentials compared to complexes with less electron-withdrawing or electron-donating substituents. researchgate.net This indicates that the metal ion in the 3-pyridyl complex is more difficult to oxidize.

The electronic structure of the metal complex, including the energies of the metal-centered and ligand-centered orbitals, is also affected. The electron-withdrawing pyridin-3-yl group can lower the energy of the ligand's π* orbitals. This can have a direct consequence on the energy of metal-to-ligand charge transfer (MLCT) transitions, which are often observed in the UV-visible absorption spectra of such complexes.

In a broader context, the electronic properties of metal complexes with terpyridine-like ligands can be systematically tuned by varying the substituents on the ligand framework. Electron-donating groups tend to increase the electron density on the metal center, making it easier to oxidize (a shift to more negative redox potentials). Conversely, electron-withdrawing groups, such as the pyridin-3-yl group, decrease the electron density at the metal center, making it more difficult to oxidize (a shift to more positive redox potentials).

The following table illustrates the general effect of substituent electronics on the redox potential of a hypothetical M(II)/M(III) couple in a terpyridine-type complex.

| Substituent at 4'-position | Electronic Nature | Expected Effect on M(II)/M(III) Redox Potential |

| -OCH₃ | Electron-Donating | Shift to more negative potentials |

| -CH₃ | Weakly Electron-Donating | Slight shift to more negative potentials |

| -H | Neutral | Reference potential |

| -Cl | Weakly Electron-Withdrawing | Slight shift to more positive potentials |

| -pyridin-4-yl | Electron-Withdrawing | Shift to more positive potentials |

| -pyridin-3-yl | More Electron-Withdrawing | More significant shift to positive potentials |

This table is illustrative and the magnitude of the shift depends on the specific metal center and solvent system.

While detailed experimental and computational studies specifically on this compound are limited, the established principles of coordination chemistry allow for a clear understanding of how the structural features of this ligand correlate with the electronic properties of the metal centers it coordinates. The prominent electron-withdrawing effect of the pyridin-3-yl substituent is a key factor in defining the electrochemical and spectroscopic behavior of its metal complexes.

Supramolecular Chemistry and Advanced Materials Based on 2,6 Dipyridin 2 Yl 4 Pyridin 3 Ylpyridine

Design and Self-Assembly of Supramolecular Architectures

The unique structural and electronic properties of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine, a functionalized terpyridine, make it an excellent candidate for constructing sophisticated supramolecular systems. Its three inner pyridine (B92270) nitrogen atoms provide a tridentate coordination site, while the additional nitrogen on the appended pyridyl group offers further potential for coordination or hydrogen bonding, enabling the programmed assembly of intricate, high-order structures. nih.gov

Engineering of Metal-Organic Frameworks (MOFs)

The compound this compound serves as a highly effective organic linker for the creation of Metal-Organic Frameworks (MOFs). The nitrogen atoms of its multiple pyridine rings act as coordination sites for metal ions, which function as nodes to build extended, often porous, networks. rsc.orgmdpi.com The design of MOFs using such pyridyl-based ligands is a strategic process where the final structure and properties are influenced by several factors.

The geometry of the ligand, with its kinked disposition of nitrogen atoms, combined with the coordination preferences of the chosen metal ion and the nature of any auxiliary ligands (like polycarboxylates), dictates the dimensionality and topology of the resulting framework. rsc.orgrsc.org For instance, different metal ions or the introduction of secondary ligands can lead to diverse structures ranging from 1D chains to complex 3D networks with porous channels. mdpi.comrsc.org The functional groups on the ligand, such as the pyridine rings, can line the pores of the MOF, influencing its adsorption and selectivity for small molecules like carbon dioxide. mdpi.com Research on related pyridyl-containing ligands has demonstrated the ability to construct cationic MOFs capable of anion exchange, a property useful for capturing species like perrhenate (B82622) and pertechnetate (B1241340) from aqueous solutions. acs.org

Table 1: Factors Influencing MOF Architecture with Pyridyl-Based Ligands

| Factor | Influence on MOF Structure | Research Finding |

|---|---|---|

| Metal Ion | Determines coordination geometry and dimensionality of the framework. rsc.org | The choice of metal can lead to different structural topologies even with the same organic ligand. rsc.org |

| Auxiliary Ligands | Co-ligands like polycarboxylates can alter connectivity and create diverse 3D frameworks. rsc.org | Aromatic polycarboxylic acids used as secondary linkers with a primary pyridyl-triazine ligand resulted in four different 3D Co(II) MOFs. rsc.org |

| Ligand Geometry | The spatial arrangement of coordination sites (nitrogen atoms) directs the assembly into specific network topologies. rsc.org | The kinked nature of the 3-pyridylisonicotinamide ligand influences the dimensionality of the resulting coordination polymers. rsc.org |

| Functional Groups | Groups on the ligand can line the pores, affecting properties like gas adsorption and selectivity. mdpi.com | Sulfur heteroatoms from bithiophen-based linkers in a MOF were shown to enhance CO2 adsorption. mdpi.com |

Construction of Metallosupramolecular Assemblies (e.g., Macrocycles, Linear Polynuclear Structures)

The principle of self-assembly, driven by coordination bonds between metal ions and multitopic ligands like this compound, allows for the spontaneous formation of discrete, well-defined metallosupramolecular structures. nih.gov Terpyridine-based ligands are renowned for their ability to form a variety of architectures, including macrocycles and linear or grid-like polynuclear complexes. nih.govresearchgate.net

The programmed coordination information within the ligand dictates the final structure. nih.gov For example, tritopic ligands with tridentate coordination pockets have been shown to efficiently self-assemble with manganese ions to form nanoscale [3x3] square grids. nih.gov The coordination of iron(II) ions with similar "click" ligands featuring a central tridentate pocket and external pyridyl units can form stable monomeric octahedral [Fe(L)₂]²⁺ complexes. nih.gov These discrete complexes can then be linked using other metal ions, such as silver(I), to generate heterometallic linear coordination polymers. nih.gov The formation of these assemblies is a thermodynamic process, often resulting in a single, stable predominant species in solution. acs.org

Table 2: Examples of Metallosupramolecular Assemblies with Terpyridine-like Ligands

| Assembly Type | Ligand Type | Metal Ion(s) | Resulting Structure |

|---|---|---|---|

| Square Grid | Tritopic picolyldihydrazone | Mn(II) | [3x3] Mn₉ nanoscale grid. nih.gov |

| Octahedral Complex | Tridentate bis(triazolyl)pyridine | Fe(II) | Monomeric [Fe(L)₂]²⁺ complex. nih.gov |

| Coordination Polymer | Tridentate bis(triazolyl)pyridine | Fe(II), Ag(I) | Heterometallic linear polymer. nih.gov |

| Square Antiprism | Pyridyl-based ligand with perfluorobiphenyl backbone | Pd(II) | Pd₈L₁₆ cage structure. acs.org |

Application as Building Blocks in Nanoscience

The convergence of supramolecular chemistry and nanotechnology leverages molecules like this compound as fundamental building blocks. nih.gov The terpyridine moiety is particularly valued for its ability to functionalize and stabilize inorganic nanoparticles, directing their self-assembly into ordered materials. researchgate.netnih.govrsc.org

These organic ligands can be attached to the surface of nanoparticles, such as those made of gold or layered chalcogenides, conferring new properties like solubility in various solvents and enabling further chemical modification. researchgate.netrsc.org The resulting hybrid materials are targets for applications in nanoelectronics and catalysis, as the terpyridine metal complexes can facilitate energy and electron transfer processes when bound to semiconducting species. nih.gov Furthermore, highly organized polynuclear complexes, such as the manganese grids formed from terpyridine-analogue ligands, can be deposited on surfaces like graphite, where their metallic centers can be individually addressed and studied using advanced microscopy techniques, showcasing their potential as components in nanoscale devices. nih.gov

Intermolecular Interactions in Self-Assembled Systems

Beyond the primary coordination bonds that form metallosupramolecular structures, weaker intermolecular forces are crucial in dictating the final solid-state architecture. These non-covalent interactions, including π-stacking and hydrogen bonding, govern the crystal packing and stabilize the supramolecular constructs. scirp.orgacs.org

Role of π-Stacking Interactions in Crystal Packing and Assembly

The aromatic pyridine rings of this compound are central to its participation in π-stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic systems, are a dominant force in the crystal packing of many nitrogen-containing heterocycles. nih.govresearchgate.net

In the solid state, molecules containing multiple pyridyl rings often arrange in layered or planar stacking styles. nih.govresearchgate.net The stability and geometry of these π-π interactions are significantly influenced by electron correlation effects. researchgate.net Different arrangements are possible, including parallel-displaced and antiparallel-displaced, with the latter often being the most stable configuration for pyridine dimers. researchgate.net In some crystal structures, π-stacking interactions work in concert with hydrogen bonds to create complex, three-dimensional networks and unique packing motifs like helices. acs.org Distances between the centers of interacting pyridine rings are typically in the range of 3.7 to 4.4 Å. researchgate.netresearchgate.net In certain systems containing cationic pyridyl groups, unconventional anion-π interactions can also play a significant role in the supramolecular assembly. mdpi.com

Investigations into Hydrogen Bonding within Supramolecular Constructs

Hydrogen bonding is a fundamental directional interaction that plays a critical role in the crystal engineering of nitrogen-containing heterocyclic compounds. nih.govul.ie The nitrogen atoms within the pyridine rings of this compound are effective hydrogen bond acceptors, capable of interacting with hydrogen bond donors from adjacent molecules, solvents, or co-ligands. rsc.orgacs.org

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 3-pyridylisonicotinamide |

| 4,4'-bipyridine |

| 4'-(4-pyridyl)-2,2':6',2''-terpyridine |

| Cobalt |

| Gold |

| Iron |

| Manganese |

| Palladium |

| Silver |

Applications in Functional Materials Development

The exploration of this compound and its derivatives has led to significant advancements in materials science. Its ability to form well-defined supramolecular structures and its inherent photophysical properties are key to its utility in creating novel functional materials.

The development of efficient light-emitting materials is a cornerstone of modern display and lighting technology. Pyridine-based ligands, including derivatives of 2,3'-bipyridine, are actively researched for their potential in organic light-emitting diodes (OLEDs). For instance, silver(I) complexes incorporating 2′,6′-difluoro-2,3′-bipyridine have been shown to exhibit strong blue emission, a crucial component for full-color displays and white light generation. nih.gov These complexes demonstrate high photoluminescence quantum efficiency, suggesting their suitability as emitting materials in OLEDs. nih.gov The emission properties are often derived from ligand-centered π–π* transitions, sometimes with a contribution from metal-to-ligand charge-transfer (MLCT) states. nih.gov The research into related bipyridine and terpyridine complexes suggests that this compound could serve as a valuable ligand for creating new phosphorescent and fluorescent materials for OLED applications, with the potential for tuning emission colors and improving device performance.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. acs.orgwikipedia.org The effectiveness of ATRP relies heavily on the catalyst system, which typically consists of a transition metal salt and a ligand. acs.orgwikipedia.org The ligand's primary roles are to solubilize the metal salt and to modulate the metal's redox potential, which in turn controls the polymerization kinetics. wikipedia.orgcmu.edu

Terpyridine and its derivatives are effective ligands for copper-catalyzed ATRP. researchgate.net Unsubstituted 2,2′:6′,2″-terpyridine (tpy) has been successfully used as a ligand in the ATRP of various monomers. researchgate.net The structure of the ligand significantly impacts the catalyst's activity. cmu.edu For instance, the introduction of electron-donating groups on the pyridine rings of bipyridine-based ligands can increase the rate of polymerization by stabilizing the higher oxidation state of the copper catalyst. nih.govresearchgate.net As a substituted terpyridine, this compound can act as a ligand in ATRP, with its specific substitution pattern influencing the catalyst's solubility and activity, thereby providing a tool for fine-tuning the synthesis of well-defined polymers.

Table 1: Commonly Used Ligands in ATRP This table is for illustrative purposes and lists common ligands used in ATRP to provide context for the role of terpyridine derivatives.

| Ligand Abbreviation | Full Name |

|---|---|

| bpy | 2,2'-bipyridine |

| dNbpy | 4,4'-Di(5-nonyl)-2,2'-bipyridine |

| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine |

| TPMA | Tris(2-pyridylmethyl)amine |

Data sourced from multiple chemical suppliers and research group publications. cmu.edu

Stimuli-responsive materials, which change their properties in response to external triggers like light, pH, or the presence of specific chemicals, are at the forefront of advanced materials research. nih.gov Pyridine-containing compounds are excellent candidates for these applications due to their electronic properties and ability to interact with various analytes.

Derivatives of 2,6-di(pyridin-2-yl)pyrimidine have been shown to function as effective colorimetric and luminescent pH sensors. nih.gov These molecules exhibit significant changes in their absorption and emission spectra upon protonation, leading to dramatic visual color changes. nih.gov This behavior is attributed to the alteration of the intramolecular charge transfer characteristics of the molecule. nih.gov Furthermore, bimetallic ruthenium(II) and osmium(II) complexes with a bridging ligand structurally related to terpyridine have been developed as multistimuli-responsive molecular photoswitches. acs.org These complexes can undergo reversible isomerization upon irradiation with different wavelengths of light and their switching behavior can be modulated by chemical stimuli. acs.org This highlights the potential of this compound to serve as a key component in the design of sophisticated chemical sensors and smart materials that respond to a variety of stimuli.

Biomolecular Interactions and Research for Drug Discovery

The rigid, planar structure and the presence of multiple hydrogen bond acceptors make this compound and its analogs interesting scaffolds for investigating biomolecular interactions and for the development of new therapeutic agents.

The interaction of small molecules with nucleic acids is a fundamental area of research in medicinal chemistry. Intercalation, where a planar molecule inserts itself between the base pairs of DNA, is a common binding mode for many drugs and can lead to significant biological effects. Ruthenium complexes containing dipyridophenazine (dppz) ligands, which share structural similarities with terpyridines, are well-known DNA intercalators. nih.gov The extensive aromatic surface of the dppz ligand facilitates its insertion into the DNA double helix. nih.gov Given the planar, aromatic nature of the this compound core, it is plausible that its metal complexes or appropriately substituted derivatives could also function as DNA intercalators. However, some pyridine derivatives have been shown to bind to DNA through non-intercalative mechanisms, acting as specific catalytic inhibitors of enzymes like topoisomerase II. nih.gov Investigating the precise mode of interaction of this compound derivatives with DNA is an active area of research to understand their potential biological activity.

Pyridine-based structures are prevalent in a wide range of biologically active compounds and approved drugs. The versatility of the pyridine ring allows for the creation of diverse chemical libraries to target various biological pathways. For example, different substituted pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and as inhibitors of epidermal growth factor receptor-tyrosine kinases (EGFR-TKIs) for cancer therapy. nih.govnih.gov Other novel pyridine derivatives have shown promise as inhibitors of osteosarcoma cell proliferation. nih.gov The this compound scaffold, with its multiple sites for chemical modification, represents a valuable starting point for the design and synthesis of new lead compounds in drug discovery. By systematically altering the substituents on the pyridine rings, researchers can optimize the compound's binding affinity, selectivity, and pharmacokinetic properties for a desired biological target.

Table 2: Examples of Biologically Active Pyridine Derivatives

| Compound Class | Biological Target/Activity | Reference |

|---|---|---|

| Pyrazolopyridine derivatives | CDK2 Inhibition | nih.gov |

| Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine | Topoisomerase II Inhibition | nih.gov |

| Pyrido[3,4-d]pyrimidine derivatives | EGFR-TKI | nih.gov |

Theoretical and Computational Investigations of 2,6 Dipyridin 2 Yl 4 Pyridin 3 Ylpyridine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of ligands and their metal complexes. These studies can predict reactivity, spectroscopic behavior, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of terpyridine-based systems. acs.orgredalyc.orgacs.orgmdpi.com DFT calculations allow for the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. conicet.gov.ar For substituted terpyridine ligands, the nature and position of the substituent can significantly modulate the electronic properties and, consequently, the behavior of their metal complexes. acs.orgacs.org

While DFT has been extensively applied to a variety of 4'-substituted 2,2':6',2''-terpyridines and their metal complexes to tune their redox and photophysical properties acs.orgacs.orgmdpi.com, specific theoretical studies detailing the electronic arrangement and frontier orbitals exclusively for the 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine isomer are not prominently available in surveyed literature. Such studies on related systems, however, confirm that functionalization of the terpyridine core is a key strategy for modulating the HOMO-LUMO gap and the electronic distribution within the molecule. conicet.gov.ar

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, revealing the location of electron density and identifying potential coordination sites. nih.gov This analysis provides insights into the donor-acceptor interactions between a ligand and a metal center, which is fundamental to understanding metal-ligand bond strength.

For the broader class of terpyridine metal complexes, computational methods are used to analyze the nature of the coordination bond, distinguishing between σ-donation and π-backbonding contributions. The strength of the metal-ligand bond is influenced by the electronic properties of the substituent on the terpyridine frame. However, specific computational studies providing a detailed NBO analysis and a quantitative assessment of the metal-ligand bond strength for complexes of this compound were not identified in the reviewed literature.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structure of molecules, their stability, and their dynamic behavior.

The geometry of 4'-substituted terpyridines is of significant interest, as the planarity and inter-ring torsion angles affect the electronic conjugation and coordination properties. In the solid state, the free 2,2':6',2''-terpyridine ligand typically adopts a trans-trans conformation of the pyridine (B92270) rings to minimize lone-pair repulsion. royalsocietypublishing.org Upon chelation to a metal ion, it switches to a planar cis-cis conformation. royalsocietypublishing.org

Experimental data from X-ray crystallography provides definitive information on molecular geometry. The crystal structure of a copper(II) complex containing the this compound ligand, namely [Cu(NCS)₂(C₂₀H₁₄N₄)], has been reported. redalyc.org In this complex, the copper atom is five-coordinated in a distorted tetragonal-pyramidal geometry, chelated by the three nitrogen atoms of the terpyridine moiety in a cis-cis configuration. redalyc.org The Cu-N bond lengths in the complex have been determined, ranging from 1.931 Å to 2.143 Å. redalyc.org

While computational methods are frequently used to predict the geometry of related terpyridine ligands nih.gov, specific theoretical predictions of bond lengths and angles for the free this compound ligand are not detailed in the surveyed research. The table below presents the experimentally determined bond lengths in the aforementioned copper complex.

| Bond | Length (Å) |

| Cu—N(terpyridine) | 1.931 - 2.143 |

| Data derived from the crystal structure of [Cu(NCS)₂(C₂₀H₁₄N₄)]. redalyc.org |

Tautomerism can be a critical factor in the chemistry of heterocyclic compounds, influencing their reactivity and binding modes. Computational studies can predict the relative stabilities of different tautomeric forms by calculating their energies. For some substituted pyridines, the relative stability of amino-imino or keto-enol tautomers has been investigated using computational methods. However, a specific computational investigation into the possible tautomeric forms and their relative energetics for this compound is not available in the examined literature.

Advanced Computational Methodologies

Beyond standard DFT and molecular modeling, advanced computational methodologies can be applied to study complex chemical phenomena. These can include multireference methods for excited states, quantum mechanics/molecular mechanics (QM/MM) for large systems, or ab initio molecular dynamics for simulating system behavior over time. While these methods are applied to various complex coordination compounds, their specific application to the theoretical investigation of this compound is not documented in the reviewed scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Correlation

Time-Dependent Density Functional Theory (TD-DFT) has become a standard theoretical approach for simulating the optical properties and understanding the electronic transitions in molecules. nih.gov For terpyridine derivatives, including this compound, TD-DFT calculations are instrumental in correlating their spectroscopic properties with their molecular structure.

Researchers employ TD-DFT to calculate the absorption and fluorescence spectra, which can then be compared with experimental results. rsc.org The close agreement often observed between computed and experimental spectra validates the chosen theoretical model and allows for a detailed interpretation of the underlying electronic processes. researchgate.net For instance, the analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of electronic transitions. rsc.orgrsc.org In many terpyridine systems, the low-energy absorption bands are characterized as having significant intramolecular charge transfer (ICT) character, while high-energy bands are typically assigned to π–π* transitions within the terpyridine framework. rsc.orgnih.gov

The calculated energies for the lowest singlet (S1) and lowest triplet (T1) states are in good agreement with experimental absorption and emission data. mdpi.commostwiedzy.pl This allows for the assignment of observed spectroscopic features to specific electronic transitions, such as Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT) in the case of their metal complexes. mdpi.commostwiedzy.pl

Table 1: Representative TD-DFT Data for Terpyridine-like Scaffolds

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | ~430-450 nm | Correlates with the energy of the primary electronic transition, often HOMO to LUMO. rsc.org |

| Oscillator Strength (f) | > 0.6 | Indicates the probability of a specific electronic transition occurring. rsc.org |

| HOMO-LUMO Energy Gap | Varies with substitution | Determines the energy of the lowest-lying electronic transition and influences optical and electronic properties. scirp.org |

| Nature of S0 → S1 Transition | Primarily HOMO → LUMO | Confirms the dominant character of the first excited state, often with ICT characteristics. rsc.orgnih.gov |

This table is illustrative and compiles typical data from studies on various terpyridine derivatives to represent the type of information generated.

By systematically studying how chemical modifications to the terpyridine core affect these calculated properties, a deeper understanding of structure-property relationships can be achieved, guiding the rational design of new molecules with tailored spectroscopic characteristics.

QM/MM Simulations for Understanding Metallopolymer Self-Healing

The unique ability of this compound and related terpyridine ligands to form reversible complexes with metal ions is the foundation of their use in self-healing metallopolymers. researchgate.netmdpi.com Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational tool to investigate the mechanisms governing this self-healing behavior at the molecular level. researchgate.netnih.gov

In a typical QM/MM setup, the chemically active region—the metal-terpyridine complex—is treated with a high-level quantum mechanics method, which can accurately describe the breaking and forming of coordination bonds. researchgate.netnih.govmdpi.com The rest of the polymer matrix is modeled using a more computationally efficient molecular mechanics force field. researchgate.netnih.gov This hybrid approach allows for the simulation of large, complex systems while maintaining accuracy where it is most needed. encyclopedia.pub

Studies on metallopolymers cross-linked with terpyridine-metal complexes have used QM/MM simulations to explore potential healing mechanisms. researchgate.netrsc.org One proposed mechanism involves the thermally induced decomplexation of the metal-ligand bonds. researchgate.netmdpi.com QM/MM simulations, often combined with techniques like Raman spectroscopy, can assign spectral changes upon heating to the partial dissociation of these metal-terpyridine cross-links. researchgate.netrsc.org The calculations show an increase in signals corresponding to free terpyridine ligands at elevated temperatures, supporting a healing mechanism based on the reversible decomplexation and re-formation of the coordination bonds. researchgate.netrsc.org

Another possibility investigated is the dissociation of ionic clusters that may form within the polymer network. researchgate.netrsc.org However, QM/MM calculations on model clusters have sometimes revealed that the binding within these clusters is quite strong, making their reversible dissociation at typical healing temperatures (e.g., up to 100 °C) less likely to be the primary healing mechanism compared to ligand-metal decomplexation. researchgate.netrsc.orgmostwiedzy.pl

Table 2: Key Insights from QM/MM Simulations of Terpyridine-Based Metallopolymers

| Investigated Mechanism | Key Simulation Finding | Implication for Self-Healing |

|---|---|---|

| Metal-Ligand Decomplexation | Increased population of free terpyridine ligands at higher temperatures. researchgate.netrsc.org | Supports a healing process driven by the reversible breaking and reforming of coordination cross-links. mdpi.com |

| Ionic Cluster Dissociation | Strong binding energies calculated for ionic clusters. researchgate.netrsc.org | Suggests this mechanism is less probable under typical thermal healing conditions. researchgate.netmostwiedzy.pl |

| Influence of Metal Ion | Weaker metal-ligand interactions lead to faster healing. mdpi.com | The choice of metal ion (e.g., Zn²⁺ vs. Fe²⁺) is crucial for tuning the healing temperature and kinetics. nih.gov |

This table summarizes general findings from QM/MM studies on terpyridine-containing metallopolymers.

These computational investigations are crucial for validating proposed healing mechanisms and providing a detailed, atomistic picture of the dynamic processes that enable these materials to repair damage.

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.govresearchgate.net By partitioning the crystal electron density, it defines a unique surface for a molecule, allowing for the characterization of how it interacts with its neighbors. This technique is particularly valuable for understanding the packing of molecules like this compound and identifying the dominant forces that stabilize the crystal structure.

The Hirshfeld surface is often visualized by mapping properties onto it, such as dnorm, which indicates contacts shorter or longer than van der Waals radii. nih.gov Red spots on the dnorm surface highlight close intermolecular contacts, which are often indicative of hydrogen bonds or other strong interactions. nih.govresearchgate.net

For pyridine-containing crystal structures, Hirshfeld analysis typically reveals the significance of various interactions:

C···H/H···C Contacts: These are also prevalent and can be associated with C—H···π interactions. nih.govresearchgate.net

N···H/H···N Contacts: These are characteristic of hydrogen bonding, a key directional force in many nitrogen-containing heterocyclic structures. nih.govnih.govresearchgate.net

π–π Stacking: Visualized using the shape index property of the Hirshfeld surface, appearing as adjacent red and blue triangles. nih.gov

Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Pyridine-Related Compounds

| Contact Type | Typical Percentage Contribution | Nature of Interaction |

|---|---|---|

| H···H | 30 - 60% | Van der Waals forces, dispersion. nih.govnih.gov |

| C···H/H···C | 15 - 30% | Weak hydrogen bonds, C-H···π interactions. nih.govresearchgate.net |

| N···H/H···N | 10 - 20% | Classical and non-classical hydrogen bonding. nih.govnih.govresearchgate.net |

| O···H/H···O | Variable (if applicable) | Strong hydrogen bonding. nih.govnih.gov |

| C···C | Variable | π–π stacking interactions. nih.gov |

This table presents a generalized summary based on published Hirshfeld analyses of various N-heterocyclic compounds to illustrate the type of data generated.

By applying Hirshfeld surface analysis to this compound, one can gain a detailed understanding of the intermolecular forces, such as hydrogen bonding and π–π stacking, that dictate its solid-state architecture. nih.govnih.gov This knowledge is fundamental for crystal engineering and understanding the material's physical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for complete structural assignment.

In ¹H NMR spectra of related terpyridine ligands, the aromatic protons typically appear in the downfield region, generally between 7.0 and 9.5 ppm. Protons on the pyridine (B92270) rings adjacent to the nitrogen atoms are deshielded and resonate at the lower end of this range. For instance, in a closely related 4'-(thiophen-2-yl)-3,2':6',3''-terpyridine, the H-2 and H-2'' protons appear as a broad doublet at 9.34 ppm. rsc.org The integration of the proton signals confirms the number of protons in each distinct chemical environment, which for the title compound would correspond to its 14 hydrogen atoms.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms in the pyridine rings typically resonate between 115 and 160 ppm. Carbons directly bonded to nitrogen atoms (C=N) are the most deshielded and appear furthest downfield. rsc.org

Two-dimensional NMR techniques are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) identifies proton-proton (¹H-¹H) spin-spin coupling networks within each pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for establishing connectivity between the different pyridine rings by showing long-range (2-3 bond) correlations between protons and carbons. Characterization of terpyridine-based complexes is often achieved using these comprehensive NMR methods. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Terpyridine-Type Ligands Note: The following data is representative of analogous terpyridine structures and serves as an illustrative example.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine C-H (ortho to N) | 8.7 - 9.4 | 149 - 157 |

| Pyridine C-H (meta to N) | 7.3 - 7.9 | 121 - 126 |

| Pyridine C-H (para to N) | 7.8 - 8.1 | 136 - 138 |

| Pyridine C (quaternary) | - | 117 - 144 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and analyze the bonding characteristics of the molecule. These methods probe the vibrational and rotational modes of the molecule's covalent bonds.

The FT-IR spectrum of a terpyridine derivative shows characteristic absorption bands. rsc.org Key vibrations include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N ring stretching: Strong absorptions between 1400 and 1600 cm⁻¹ are characteristic of the pyridine ring stretching modes. For example, a terpyridine-based ligand showed strong bands at 1591 cm⁻¹ and 1558 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information, particularly for the symmetric non-polar bonds that are weak or absent in the FT-IR spectrum. The symmetric ring "breathing" modes of the pyridine rings often give rise to strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for Terpyridine Derivatives Note: Data is based on analogous terpyridine structures.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Technique |

| 3025 - 3050 | Aromatic C-H Stretch | FT-IR/Raman |

| 1530 - 1600 | Aromatic C=C and C=N Ring Stretch | FT-IR/Raman |

| 1400 - 1470 | Aromatic Ring Skeletal Vibrations | FT-IR/Raman |

| 730 - 850 | C-H Out-of-Plane Bending | FT-IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the conjugated π-system of this compound. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (like π) to higher-energy ones (like π*).

Terpyridine-based ligands and their metal complexes are known to exhibit intense absorption bands in the UV region, which are assigned to π → π* transitions within the aromatic rings. acs.org The spectrum of a terpyridine-copper complex, for instance, can show distinct absorption maxima (λ_max). rsc.org The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the specific substitution pattern on the terpyridine framework. These electronic properties are crucial for applications in materials science and photochemistry.

Table 3: Representative UV-Vis Absorption Data for Terpyridine Systems Note: Data is illustrative and based on related terpyridine compounds.

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~280 - 350 | > 10,000 | π → π* intraligand transitions |

| > 350 | Variable | Metal-to-Ligand Charge Transfer (MLCT) in complexes |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions.

For terpyridine-based molecules, X-ray diffraction analysis confirms the connectivity of the pyridine rings and their relative orientations. Analysis of a related terpyridine-copper complex revealed a square planar geometry around the metal center. rsc.org Such studies also elucidate how molecules pack in the crystal lattice, identifying non-covalent interactions like π-π stacking between the aromatic rings and potential hydrogen bonds, which govern the supramolecular architecture.

Table 4: Illustrative Crystallographic Parameters for a Terpyridine-Based Structure Note: This data represents a typical terpyridine-containing crystal structure.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pnma |

| Bond Lengths (Å) | Provides exact distances between bonded atoms (e.g., C-C, C-N) |

| Bond Angles (°) | Defines the angles between adjacent bonds |

| Dihedral Angles (°) | Describes the twist or planarity between rings |

| Intermolecular Interactions | Identifies π-π stacking distances, hydrogen bonds |

Mass Spectrometry Techniques (e.g., ESI-MS for Isomer Differentiation)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, high-molecular-weight compounds like terpyridine derivatives, as it typically generates an intact protonated molecular ion [M+H]⁺. nih.govmdpi.com

For this compound (C₂₀H₁₄N₄), the analysis would be expected to show a prominent ion peak corresponding to its molecular weight plus a proton. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition against the theoretical value. acs.org The isotopic distribution pattern of the molecular ion peak further corroborates the assigned molecular formula.

Table 5: Calculated Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₄N₄ |

| Molecular Weight (Monoisotopic) | 310.1218 Da |

| Molecular Weight (Average) | 310.35 g/mol |

| Expected ESI-MS Ion ([M+H]⁺) | m/z 311.1291 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close match between the found and calculated values (typically within ±0.4%) is a crucial criterion for establishing the purity and identity of the compound. rsc.orgrsc.org

Table 6: Theoretical Elemental Composition of this compound (C₂₀H₁₄N₄)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 77.40 |

| Hydrogen (H) | 4.55 |

| Nitrogen (N) | 18.05 |

Ligand Design Principles and Structure Property Relationships